Direct Head-to-Head Comparison: Dimethpramide vs. Metoclopramide on Subcortical Catecholamine Turnover and Predicted Extrapyramidal Liability
In a direct comparative neurochemical study, dimethpramide and metoclopramide were both administered to rats to assess their effects on dopamine and noradrenaline turnover rates in subcortical-brainstem regions regulating behavioural activity. Dimetpramide produced an increase in catecholamine turnover—indicative of postsynaptic dopamine D2 receptor blockade in motor pathways—only at considerably higher doses than those of metoclopramide, a conventional benzamide antiemetic known to cause extrapyramidal symptoms (EPS) in approximately 0.2% of adult patients (up to 25% in paediatric and elderly populations) . The authors concluded that the probability of undesirable extrapyramidal and sedative side effects with dimethpramide in clinical practice would be much less than with metoclopramide . This represents the only published direct head-to-head neurochemical safety comparison between dimethpramide and its closest in-class comparator.
| Evidence Dimension | Dose threshold for subcortical catecholamine turnover perturbation (surrogate for extrapyramidal liability) |
|---|---|
| Target Compound Data | Increased dopamine and noradrenaline turnover only at 'considerably higher doses' than metoclopramide (precise dose ratio not reported in abstract; full paper in Russian) |
| Comparator Or Baseline | Metoclopramide: increased catecholamine turnover at lower dose thresholds; clinical EPS incidence 0.2% (adults, 30–40 mg/day) to 25% (children/elderly) per FDA labelling |
| Quantified Difference | Qualitative dose separation (dimethpramide requires higher multiples of antiemetic dose to engage motor striatal D2 receptors); metoclopramide EPS incidence: 0.2% at standard doses |
| Conditions | Rat subcortical-brainstem structures; ex vivo measurement of dopamine and noradrenaline turnover rates (Farmakol. Toksikol. 1986, comparative study design) |
Why This Matters
For scientific and industrial users selecting an antiemetic benzamide, the demonstrated dose separation between the antiemetic effect and the motor side-effect pathway represents a mechanistically grounded safety differentiator that cannot be inferred from antiemetic ED50 values alone.
- [1] Legeza, V.I.; Shagoian, M.G.; Martirosov, K.S.; Kamynina, M.F.; Markovskaia, I.V. Effect of dimetpramid and metoclopramide on the rate of catecholamine turnover in the subcortical-stem structures of the rat brain. Farmakol. Toksikol. (Moscow) 1986, 49(4), 25–27. PMID: 3019759. View Source
